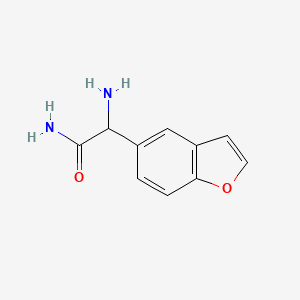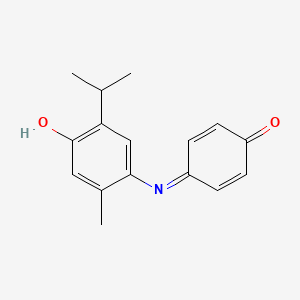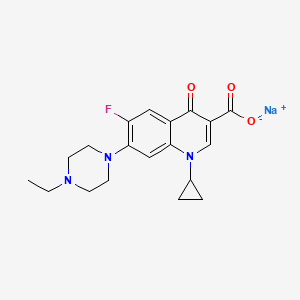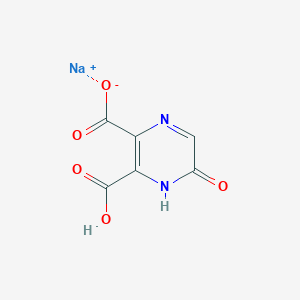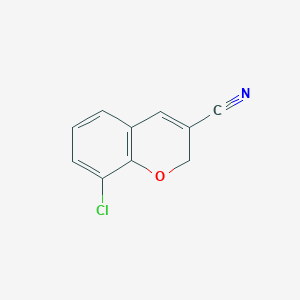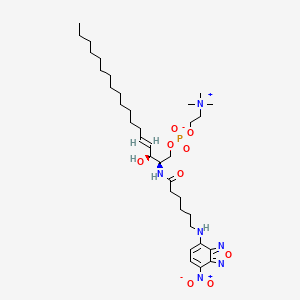
Fluorescent sphingomyelin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in animal cell membranes, particularly in the outer leaflet of the plasma membrane. Sphingomyelins play a crucial role in cellular processes such as signal transduction and cell recognition. The fluorescent derivative is synthesized by attaching a hydrophilic fluorophore to the sphingomyelin molecule, allowing researchers to visualize and study its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescent sphingomyelin can be synthesized through the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% . Another method involves conjugating a hydrophilic fluorophore to the sphingomyelin choline headgroup via a hydrophilic nonaethylene glycol linker .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned enzymatic methods. The process is optimized for high yield and purity, ensuring that the fluorescent properties of the compound are retained for various applications.
Chemical Reactions Analysis
Types of Reactions: Fluorescent sphingomyelin undergoes several types of chemical reactions, including:
Oxidation: The fluorophore attached to the sphingomyelin can undergo oxidation, affecting its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence intensity and wavelength.
Substitution: The fluorophore can be substituted with other fluorescent molecules to modify its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various fluorophores for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the sphingomyelin molecule.
Major Products: The major products of these reactions are modified this compound molecules with altered fluorescence properties, which can be used for specific research applications.
Scientific Research Applications
Fluorescent sphingomyelin has a wide range of applications in scientific research, including:
Chemistry: Used to study the behavior of sphingomyelin in different chemical environments and its interactions with other molecules.
Industry: Employed in the development of biosensors and diagnostic tools for detecting sphingomyelin-related abnormalities.
Mechanism of Action
The mechanism of action of fluorescent sphingomyelin involves its incorporation into cell membranes, where it participates in the formation of lipid rafts. These rafts serve as platforms for signal transduction and other cellular processes. The fluorescent properties of the compound allow researchers to track its movement and interactions within the membrane . Sphingomyelinase enzymes can hydrolyze sphingomyelin, generating ceramides that play a role in apoptosis and other cellular responses .
Comparison with Similar Compounds
Fluorescent sphingomyelin can be compared with other fluorescent lipids such as:
Fluorescent Ceramide: Similar in structure but differs in its role and localization within the cell membrane.
Fluorescent Phosphocholine: Another membrane lipid with distinct fluorescent properties and applications.
Fluorescent Phosphatidylinositol-bisphosphate: Involved in different signaling pathways compared to sphingomyelin.
This compound is unique in its ability to form cholesterol-dependent raft domains and its specific interactions with other raft-associated molecules .
Properties
Molecular Formula |
C35H61N6O9P |
|---|---|
Molecular Weight |
740.9 g/mol |
IUPAC Name |
[(E,2R,3S)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1 |
InChI Key |
YDBDYTGWMRUUSN-HHQLTTOZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




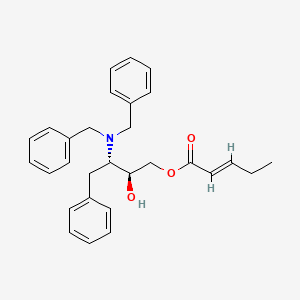
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
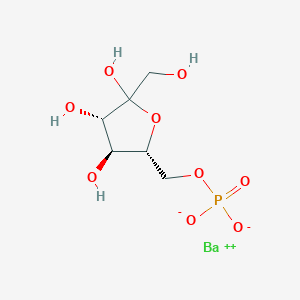
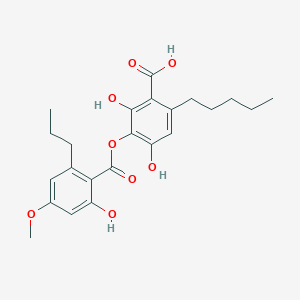

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
